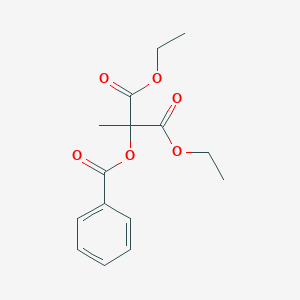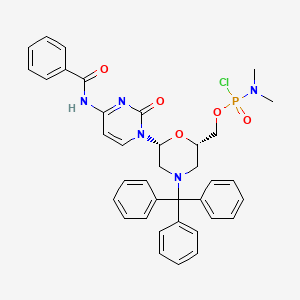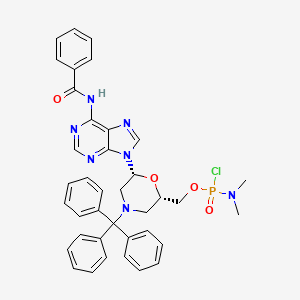
3α,17α-Dimethylandrostane-3β,17β-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3α,17α-Dimethylandrostane-3β,17β-diol is a synthetic steroid compound with the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . It is also known by other names such as Dimethylandrostadiol and Androstane-3,17-diol, 3,17-dimethyl-, (3β,5α,17β)- . This compound is an impurity of 17α-Methyl Testosterone, an androgenic agent .
Vorbereitungsmethoden
The synthesis of 3α,17α-Dimethylandrostane-3β,17β-diol involves several steps, typically starting from a suitable steroid precursor. The synthetic route often includes methylation reactions at the 3α and 17α positions of the androstane skeleton. The reaction conditions usually involve the use of strong bases and methylating agents under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
3α,17α-Dimethylandrostane-3β,17β-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, often using reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3α,17α-Dimethylandrostane-3β,17β-diol has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is studied for its biological activity and interactions with various enzymes and receptors.
Medicine: Research includes its potential effects on androgenic and anabolic pathways, as well as its role as an impurity in pharmaceutical formulations.
Industry: It is used in the production and quality control of steroid-based drugs.
Wirkmechanismus
The mechanism of action of 3α,17α-Dimethylandrostane-3β,17β-diol involves its interaction with androgen receptors and other steroid hormone receptors. It may act as a weak agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways . The compound’s effects are mediated through its binding to specific molecular targets, leading to changes in gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
3α,17α-Dimethylandrostane-3β,17β-diol can be compared with other similar compounds such as:
3α-Androstanediol:
3β-Androstanediol: This isomer has different stereochemistry and exhibits different affinities for estrogen receptors.
17α-Methyl Testosterone: The parent compound from which this compound is derived, used as an androgenic agent.
These comparisons highlight the unique structural and functional properties of this compound, distinguishing it from other related steroids.
Eigenschaften
CAS-Nummer |
896717-01-4 |
|---|---|
Molekularformel |
C₂₁H₃₆O₂ |
Molekulargewicht |
320.51 |
Synonyme |
(3β,5α,17β)-3,17-Dimethyl-androstane-3,17-diol; (3S,8R,9S,10S,13S,14S,17S)-3,10,13,17-Tetramethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)
![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)




![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)
